![molecular formula C42H51NO16 B1201571 Epelmycin B CAS No. 107807-24-9](/img/structure/B1201571.png)
Epelmycin B
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Overview
Description
Epelmycin B is a natural product found in Streptomyces galilaeus and Streptomyces violaceus with data available.
Scientific Research Applications
Antibiotic Properties and Cancer Therapy
Epelmycin B, like other members of the Bleomycin (BLM) family, is primarily recognized for its antibiotic properties and potential in cancer therapy. Bleomycins, including Epelmycin B, are glycopeptide antibiotics produced by Streptomyces bacteria, widely used in clinical anticancer therapy. They exhibit significant activity as iron complexes and are involved in DNA cleavage leading to cancer cell death. These compounds are particularly effective against a range of lymphomas, head and neck cancers, and germ-cell tumors. Their mode of action is believed to involve oxidative cleavage of DNA, mediated by specific cofactors including a transition metal, oxygen, and a one-electron reductant (Chen & Stubbe, 2004), (Chen & Stubbe, 2005).
Biophysical Studies
Biophysical studies have been conducted on Epelmycin B and related compounds to understand their interaction with DNA. For example, the orientation of iron bleomycin complexes on DNA fibers was studied to elucidate how these antibiotics bind and cleave DNA at the molecular level. These studies revealed details about the binding orientations and interactions of Bleomycin with DNA, providing insights into their mechanism of action at a molecular level (Chikira et al., 2000).
Pharmacodynamics and Toxicity Studies
Pharmacodynamic studies have been conducted to understand how Bleomycin, including Epelmycin B, interacts with cancer cells and tissues. This research is crucial for optimizing its clinical use and minimizing side effects. The cytotoxic effects of Bleomycin on DNA and chromosomes in mammalian cells have been particularly focused on, contributing to the understanding of its genotoxicity and the potential development of more effective and less toxic therapeutic agents (Bolzán & Bianchi, 2018).
Antimicrobial and Antifungal Applications
Beyond cancer therapy, research has also explored the antimicrobial and antifungal applications of Bleomycin and its analogs. These studies have highlighted the broad-spectrum antimicrobial activity of Bleomycin, including its potential in treating infections caused by multidrug-resistant bacteria and fungi (Zhai et al., 2010).
properties
CAS RN |
107807-24-9 |
---|---|
Product Name |
Epelmycin B |
Molecular Formula |
C42H51NO16 |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-25(29-30(33(42)40(50)52-7)37(49)31-32(36(29)48)35(47)28-19(34(31)46)10-9-11-21(28)44)57-26-12-20(43(5)6)38(17(3)53-26)58-27-14-23-39(18(4)54-27)59-41-24(56-23)13-22(45)16(2)55-41/h9-11,16-18,20,23-27,33,38-39,41,44,48-49,51H,8,12-15H2,1-7H3 |
InChI Key |
DKXGZTHFCJJLIP-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
synonyms |
epelmycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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